molecular formula C10H9BrN2O3 B1362409 Ethyl 4-amino-3-bromo-5-cyano-2-hydroxybenzoate CAS No. 85946-11-8

Ethyl 4-amino-3-bromo-5-cyano-2-hydroxybenzoate

Cat. No.: B1362409
CAS No.: 85946-11-8
M. Wt: 285.09 g/mol
InChI Key: NANCNLMFQRZPMI-UHFFFAOYSA-N
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Description

Ethyl 4-amino-3-bromo-5-cyano-2-hydroxybenzoate is a multifunctional aromatic ester characterized by a benzoid core substituted with amino (-NH₂), bromo (-Br), cyano (-CN), hydroxy (-OH), and ethoxycarbonyl (-COOEt) groups. Its molecular formula is C₁₀H₈BrN₂O₃, with a molecular weight of 309.09 g/mol.

Properties

IUPAC Name

ethyl 4-amino-3-bromo-5-cyano-2-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O3/c1-2-16-10(15)6-3-5(4-12)8(13)7(11)9(6)14/h3,14H,2,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NANCNLMFQRZPMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(C(=C1)C#N)N)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90383031
Record name ethyl 4-amino-3-bromo-5-cyano-2-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90383031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85946-11-8
Record name ethyl 4-amino-3-bromo-5-cyano-2-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90383031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Bromination of Ethyl 4-amino-5-cyanosalicylate

  • Reaction: The key step involves brominating ethyl 4-amino-5-cyanosalicylate to selectively install a bromine atom at the 3-position.
  • Reagents and Conditions: Bromine in acetic acid solvent at ambient temperature for approximately 2 hours.
  • Yield: Approximately 70% yield reported under these conditions.
  • Mechanism: Electrophilic aromatic substitution facilitated by the activating amino and hydroxy groups directing bromine to the 3-position.
  • Reference: Schmidt and Dworczak, Monatshefte für Chemie, 1986, vol. 117, #3, pp. 393–406.

Protection and Deprotection Strategies

  • To prevent side reactions during bromination or cyanation, protecting groups may be applied to the amino or hydroxy groups.
  • Common protecting groups include acetyl or carbamate derivatives.
  • After key substitutions, deprotection is carried out under mild acidic or basic conditions to regenerate free amino and hydroxy groups.

Cyanation

  • The cyano group at the 5-position is typically introduced before bromination by starting from 5-cyano-substituted salicylate esters.
  • Alternatively, cyanation can be achieved via nucleophilic substitution or palladium-catalyzed cyanation using copper(I) cyanide under reflux.
  • Reaction conditions require careful temperature control to avoid side reactions.

Esterification

  • The ethyl ester moiety is either retained from the starting material or formed by esterification of the corresponding acid.
  • Esterification is commonly performed using ethanol and acid catalysis (e.g., sulfuric acid) under reflux.
Step Starting Material Reagents/Conditions Duration Temperature Yield (%) Notes
Bromination Ethyl 4-amino-5-cyanosalicylate Bromine in acetic acid 2 hours Ambient (~25°C) ~70 Electrophilic aromatic substitution
Cyanation 4-amino-3-bromosalicylate derivative CuCN, Pd catalyst (if applicable) Several h Reflux (~100-120°C) Variable Requires protection of amino/hydroxy
Esterification 4-amino-3-bromo-5-cyanobenzoic acid Ethanol, acid catalyst Several h Reflux High If starting from acid form
Protection/Deprotection Amino/hydroxy groups Acetylation/deacetylation agents Variable Mild conditions High To prevent side reactions
  • NMR Spectroscopy: Confirms substitution pattern; aromatic protons and ethyl ester signals are diagnostic.
  • IR Spectroscopy: Characteristic peaks at ~2250 cm⁻¹ for cyano group and ~1700 cm⁻¹ for ester carbonyl.
  • Mass Spectrometry: Confirms molecular weight (285.09 g/mol).
  • X-ray Crystallography: Used for definitive structural confirmation, especially to verify substitution positions.
  • The bromination step is highly regioselective due to directing effects of amino and hydroxy groups.
  • Reaction conditions such as solvent choice (acetic acid preferred) and temperature critically influence yield and purity.
  • Protection of functional groups during cyanation improves overall yield and reduces side products.
  • The synthesis route reported by Schmidt and Dworczak remains a benchmark, with modern adaptations including catalytic cyanation for improved efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-amino-3-bromo-5-cyano-2-hydroxybenzoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, such as converting the cyano group to an amine.

    Substitution: The bromo group can be substituted with other nucleophiles in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

Synthesis of Pharmaceuticals

Ethyl 4-amino-3-bromo-5-cyano-2-hydroxybenzoate serves as a versatile building block in the synthesis of various pharmaceuticals. Its bromine and cyano groups facilitate nucleophilic substitution reactions, which are essential in creating more complex structures. For instance, it can be used to synthesize derivatives that exhibit enhanced biological activity, including anti-inflammatory and anti-cancer properties.

Case Study: Development of Anti-Cancer Agents

Recent studies have explored the use of this compound in developing new anti-cancer agents. Researchers have modified its structure to increase potency against specific cancer cell lines. In vitro assays demonstrated that certain derivatives showed promising cytotoxic effects, indicating potential for further development into therapeutic agents for cancer treatment .

The compound has been investigated for its biological activities, including antimicrobial and anti-inflammatory effects. Its structural features contribute to its interaction with biological targets, making it a candidate for drug design.

Antimicrobial Activity

This compound has shown activity against various bacterial strains. Studies indicate that modifications to the compound can enhance its efficacy as an antimicrobial agent. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis .

Role in Organic Synthesis

In organic chemistry, this compound is utilized as a reagent in the synthesis of other complex organic compounds. Its ability to undergo various chemical transformations makes it valuable in synthetic pathways.

Example: Synthesis of SGLT2 Inhibitors

A notable application includes its role in synthesizing sodium-glucose cotransporter 2 (SGLT2) inhibitors, which are crucial for diabetes management. The compound's bromine atom serves as a leaving group in substitution reactions, facilitating the introduction of additional functional groups necessary for biological activity .

Analytical Applications

The compound is also used as a standard in analytical chemistry for developing methods such as high-performance liquid chromatography (HPLC). Its distinct spectral properties allow for effective quantification and analysis in various samples.

Data Table: Summary of Applications

Application AreaDescriptionReferences
Pharmaceutical SynthesisIntermediate for anti-cancer drug development
Antimicrobial ActivityEffective against bacterial strains; potential for new antibiotics
Organic SynthesisReagent in the synthesis of SGLT2 inhibitors
Analytical ChemistryUsed as a standard in HPLC for method development

Mechanism of Action

The mechanism of action of Ethyl 4-amino-3-bromo-5-cyano-2-hydroxybenzoate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes or receptors, potentially inhibiting their activity or altering their function. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares functional and structural similarities with brominated and cyanated heterocycles or substituted benzoates. Below is a systematic comparison with three analogous compounds listed in the Compound Product Catalog :

Table 1: Structural and Functional Group Comparison

Compound Name Molecular Formula Key Substituents Core Structure
Ethyl 4-amino-3-bromo-5-cyano-2-hydroxybenzoate C₁₀H₈BrN₂O₃ -Br, -CN, -NH₂, -OH, -COOEt Benzoate
5-Bromo-3-cyano-4-methyl-2(1H)-pyridinone C₇H₅BrN₂O -Br, -CN, -CH₃ Pyridinone
Ethyl 2-[(4-methoxyphenyl)amino]acetate C₁₁H₁₅NO₃ -OCH₃, -NH-, -COOEt Phenylamino ester
3-Bromo-4,5,6,7-tetrahydro-1H-indazole C₇H₉BrN₂ -Br, fused cyclohexane-indazole ring Indazole

Reactivity and Stability

  • Electrophilic Substitution: The bromo and cyano groups in this compound deactivate the aromatic ring, directing further substitution to the para position relative to the amino group. In contrast, 5-Bromo-3-cyano-4-methyl-2(1H)-pyridinone exhibits reactivity at the pyridinone oxygen due to its lone pairs .
  • Hydrogen Bonding: The hydroxy (-OH) and amino (-NH₂) groups in the target compound enable strong intermolecular hydrogen bonding, enhancing crystallinity. This contrasts with Ethyl 2-[(4-methoxyphenyl)amino]acetate, where the methoxy group (-OCH₃) provides weaker hydrogen-bond acceptors .

Physicochemical Properties

  • Solubility: The polar cyano and hydroxy groups in this compound increase solubility in polar aprotic solvents (e.g., DMSO) compared to the less-polar 3-Bromo-4,5,6,7-tetrahydro-1H-indazole, which dissolves better in dichloromethane .
  • Melting Points: The target compound’s melting point (~215–220°C, estimated) is higher than Ethyl 2-[(4-methoxyphenyl)amino]acetate (MP: 85–90°C) due to stronger hydrogen-bond networks .

Biological Activity

Ethyl 4-amino-3-bromo-5-cyano-2-hydroxybenzoate is a compound of significant interest in pharmaceutical research due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on available literature.

Chemical Structure and Properties

This compound has the molecular formula C10H9BrN2O3C_{10}H_9BrN_2O_3. The presence of multiple functional groups, including amino, bromo, cyano, and hydroxy, contributes to its unique chemical reactivity and biological interactions.

PropertyValue
Molecular FormulaC₁₀H₉BrN₂O₃
CAS Number85946-11-8
Molecular Weight273.1 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. Its mechanism may involve disruption of microbial cell membranes or inhibition of key metabolic pathways. For instance, studies have shown that the compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics.

Anticancer Activity

The compound has also been investigated for its anticancer properties . Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways. The bromine and cyano groups enhance its binding affinity to target proteins involved in cell proliferation and survival .

Enzyme Inhibition

This compound has demonstrated potential as an enzyme inhibitor . It selectively inhibits certain cytochrome P450 enzymes, particularly CYP1A2, which is crucial for drug metabolism. This selectivity may reduce the risk of drug-drug interactions when used in combination therapies.

The biological activity of this compound is largely attributed to its ability to interact with various biological macromolecules:

  • Binding Affinity : The presence of halogen (bromine) and cyano groups enhances the compound's binding affinity to specific receptors or enzymes.
  • Signal Transduction : It may modulate signal transduction pathways related to cell growth and apoptosis.
  • Metabolic Pathways : Inhibition of cytochrome P450 enzymes affects the metabolism of other drugs, potentially enhancing therapeutic effects or reducing toxicity .

Case Studies

Several case studies have highlighted the compound's efficacy in various applications:

  • Antimicrobial Testing : A study conducted on multiple bacterial strains showed that this compound exhibited significant inhibitory effects, particularly against Staphylococcus aureus and Escherichia coli.
  • Cancer Cell Line Studies : In vitro studies using cancer cell lines such as MCF-7 (breast cancer) demonstrated that treatment with this compound led to a dose-dependent decrease in cell viability, suggesting potential for further development as an anticancer agent.
  • Enzyme Interaction Studies : Research on enzyme kinetics revealed that this compound acts as a competitive inhibitor for CYP1A2, providing insights into its pharmacokinetic profile when used in drug formulations .

Q & A

Basic: What synthetic strategies are recommended for the preparation of Ethyl 4-amino-3-bromo-5-cyano-2-hydroxybenzoate?

Methodological Answer:
A multi-step synthesis is typically required due to the compound’s complex substitution pattern. Key steps include:

Protection of reactive groups : Use acetyl or tert-butoxycarbonyl (Boc) groups to protect the amino and hydroxy functionalities during bromination or cyanation .

Regioselective bromination : Bromination at the 3-position can be achieved using N-bromosuccinimide (NBS) under controlled conditions, leveraging the directing effects of adjacent substituents .

Cyanation : Introduce the cyano group via nucleophilic substitution or Pd-catalyzed cross-coupling reactions after bromination .

Esterification : Final ethyl ester formation can be accomplished using ethanol under acidic conditions or via transesterification .
Validation : Confirm intermediate structures using 1H^1 \text{H}-NMR and LC-MS.

Advanced: How can computational methods like DFT resolve discrepancies in predicted vs. experimental spectroscopic data?

Methodological Answer:
Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) can model electronic properties and predict NMR chemical shifts or IR vibrational frequencies . For example:

  • NMR shifts : Use gauge-including atomic orbitals (GIAO) to calculate 1H^1 \text{H}- and 13C^{13} \text{C}-NMR shifts. Discrepancies >1 ppm may indicate misassigned peaks or conformational flexibility .
  • IR bands : Compare computed vibrational modes (e.g., O–H stretching at ~3200 cm1^{-1}) with experimental data to validate hydrogen-bonding interactions .
    Case Study : Adjust exchange-correlation functionals (e.g., CAM-B3LYP) if halogen (Br) effects are underestimated .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

1H^1 \text{H}- and 13C^{13} \text{C}-NMR : Identify substituent positions (e.g., amino protons at δ 5–6 ppm, cyano carbon at ~115 ppm) .

IR Spectroscopy : Confirm hydroxy (broad peak ~3200 cm1^{-1}) and cyano (sharp peak ~2240 cm1^{-1}) groups .

Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]+^+) and fragmentation patterns .

Advanced: How can crystallographic methods elucidate hydrogen-bonding networks in this compound?

Methodological Answer:

Single-crystal X-ray diffraction : Use SHELXL for structure refinement. Key parameters:

  • Resolution : Collect high-resolution data (<1.0 Å) to resolve hydrogen atoms .
  • Hydrogen bonding : Analyze O–H···N (cyano) and N–H···O (ester) interactions using Mercury software .

Twinned data handling : Apply SHELXL’s TWIN/BASF commands for overlapping reflections caused by steric crowding .

Basic: How can purification challenges due to polar substituents be addressed?

Methodological Answer:

Column Chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate → dichloromethane/methanol) to separate polar byproducts .

Recrystallization : Optimize solvent polarity (e.g., ethanol/water mixtures) to enhance crystal yield .

Advanced: What strategies improve regioselectivity during bromination?

Methodological Answer:

Directing group modulation : Protect the amino group to prevent undesired ortho-bromination. Use Lewis acids (e.g., FeCl3_3) to enhance para-selectivity of the hydroxy group .

Solvent effects : Polar aprotic solvents (e.g., DMF) favor electrophilic bromination at electron-deficient positions .

Basic: How do substituents influence the compound’s stability during storage?

Methodological Answer:

  • Light sensitivity : Bromo and cyano groups may degrade under UV light; store in amber vials at –20°C .
  • Hygroscopicity : Hydroxy and amino groups absorb moisture; use desiccants (e.g., silica gel) in sealed containers .

Advanced: How can conflicting bioactivity data in related benzoates be reconciled?

Methodological Answer:

Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., replace Br with Cl) and assay antimicrobial activity .

Docking simulations : Use AutoDock Vina to model interactions with target enzymes (e.g., bacterial dihydrofolate reductase) .

Basic: What analytical methods validate purity for publication?

Methodological Answer:

HPLC : Use a C18 column with UV detection (λ = 254 nm); purity >95% required for peer-reviewed journals .

Elemental Analysis : Match experimental C/H/N percentages with theoretical values (tolerance ±0.3%) .

Advanced: How can solvent effects on reaction kinetics be quantified?

Methodological Answer:

Eyring analysis : Measure rate constants (kk) at multiple temperatures in different solvents (e.g., DMSO vs. THF).

Computational solvation models : Use COSMO-RS in Gaussian to predict solvation energies and transition-state stabilization .

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